4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a piperidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: This compound shares a similar structure but has a nitro group instead of a hydrochloride group.
4-(3-methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)piperidine: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is a compound that belongs to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H17ClN3
- Molecular Weight : 202.7 g/mol
This compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole moiety, which is critical for its biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit antiproliferative effects against various cancer cell lines:
Cancer Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Breast Cancer | MCF-7 | 0.08 | |
Lung Cancer | A549 | Not specified | |
Colorectal Cancer | HCT116 | Not specified |
The compound's mechanism of action may involve the inhibition of specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that certain pyrazole derivatives inhibited these cytokines by up to 93% at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds were tested against various bacterial strains, showing significant inhibition:
Bacterial Strain | Inhibition (%) | Concentration (µg/mL) | Reference |
---|---|---|---|
Escherichia coli | 98% | 40 | |
Staphylococcus aureus | 85% | 40 |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. These compounds were subjected to in vitro testing against multiple cancer cell lines and showed promising results in inhibiting tumor growth . The study emphasized the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLFZEFGSHBVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-75-5 | |
Record name | 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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